

2-(4-tert-Butylphenyl)acetaldehyde: Technical Profile & Application Guide

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Compound of Interest

Compound Name:	2-(4-Tert-butylphenyl)acetaldehyde
CAS No.:	109347-45-7
Cat. No.:	B035487

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Executive Summary

2-(4-tert-Butylphenyl)acetaldehyde (CAS 109347-45-7), often referred to as p-tert-butylphenylacetaldehyde, is a critical C12 aromatic intermediate bridging the fragrance and pharmaceutical industries. Structurally distinct from the restricted fragrance ingredient Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), this acetaldehyde derivative serves as a potent "muguet" (lily-of-the-valley) odorant and a versatile lipophilic building block in medicinal chemistry.

This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis via styrene oxide isomerization, and its utility as a lipophilic pharmacophore generator in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by a para-substituted tert-butyl group, conferring significant lipophilicity and stability to the phenyl ring, coupled with a reactive acetaldehyde moiety.

Table 1: Chemical Identification

Parameter	Detail
IUPAC Name	2-(4-tert-Butylphenyl)acetaldehyde
CAS Number	109347-45-7
Synonyms	(4-tert-Butylphenyl)acetaldehyde; p-tert-Butylphenylacetaldehyde
Molecular Formula	C ₁₂ H ₁₆ O
Molecular Weight	176.26 g/mol
SMILES	<chem>CC(C)(C)C1=CC=C(CC=O)C=C1</chem>
InChI Key	VMLYBYNXKMHLIJ-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value	Context/Method
Appearance	Colorless to pale yellow liquid	Standard State
Boiling Point	~257.8 °C	@ 760 mmHg (Predicted)
Density	0.946 g/cm ³	@ 25 °C
Flash Point	115.6 °C	Closed Cup
LogP	3.0 (Est.) ^[1]	Lipophilicity Indicator
Solubility	Ethanol, Methanol, Chloroform	Insoluble in water
Odor Profile	Floral, Green, Woody, Aldehydic	Muguet-type notes

Synthetic Pathways & Mechanistic Insight^[8]

The synthesis of **2-(4-tert-butylphenyl)acetaldehyde** demands high regioselectivity to avoid the formation of the ketone isomer (4-tert-butylacetophenone). Two primary routes prevail: the industrial Styrene Oxide Isomerization and the laboratory-scale Alcohol Oxidation.

Route A: Isomerization of 4-tert-Butylstyrene Oxide (Industrial)

This route is preferred for its atom economy and scalability. It proceeds via the Meinwald rearrangement of an epoxide.[2]

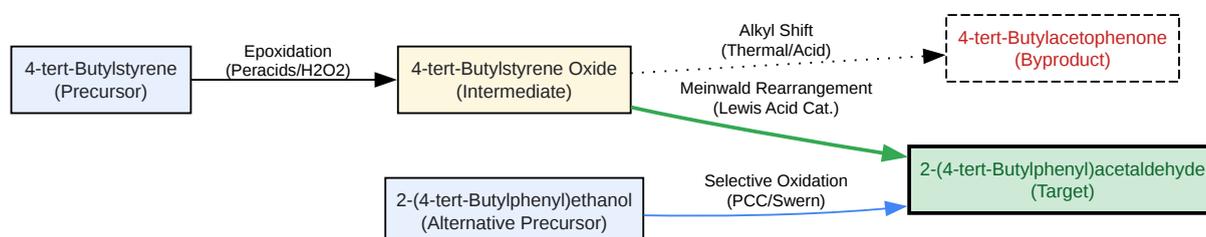
- Epoxidation: 4-tert-Butylstyrene is epoxidized (e.g., using peracetic acid or catalytic H₂O₂) to form 2-(4-tert-butylphenyl)oxirane.
- Isomerization: The oxirane undergoes Lewis acid-catalyzed rearrangement (using catalysts like silica-supported heteropoly acids or ZnBr₂) to yield the aldehyde.
 - Mechanistic Note: The catalyst must favor the hydride shift (leading to aldehyde) over the alkyl shift (leading to ketone).

Route B: Oxidation of 2-(4-tert-Butylphenyl)ethanol (Laboratory)

For small-scale high-purity needs, the oxidation of the corresponding alcohol (CAS 5406-86-0) is utilized.

- Reagents: PCC (Pyridinium chlorochromate), Swern conditions, or catalytic dehydrogenation (Cu/Zn catalysts).
- Control: Over-oxidation to the phenylacetic acid must be prevented by controlling temperature and oxidant stoichiometry.

Visualization: Synthesis Workflow



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Figure 1: Comparative synthetic pathways highlighting the critical selectivity required during the epoxide rearrangement step.

Reactivity & Applications in Drug Discovery

In medicinal chemistry, **2-(4-tert-butylphenyl)acetaldehyde** acts as a Lipophilic Benzaldehyde Surrogate. The tert-butyl group is a privileged scaffold that increases metabolic stability (blocking para-metabolism) and enhances membrane permeability.

Key Reaction: Reductive Amination

The aldehyde is frequently coupled with primary or secondary amines to introduce the 4-tert-butylphenethyl moiety.

- Protocol: Aldehyde + Amine

Imine/Enamine

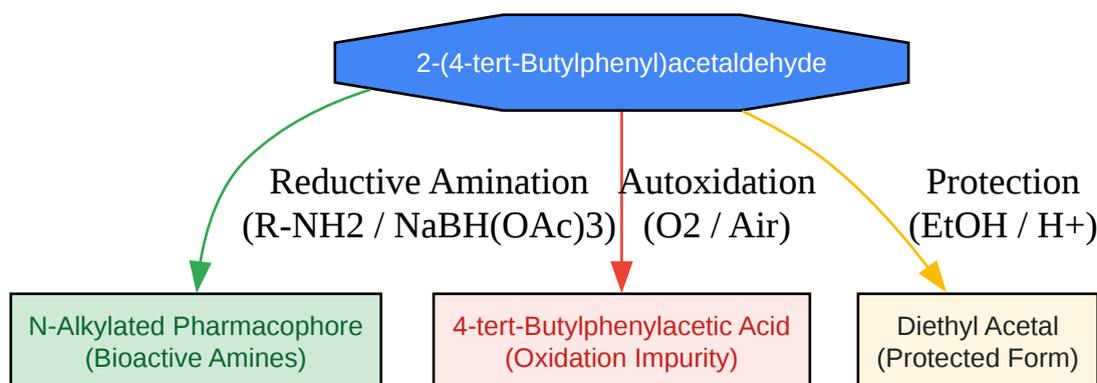
Amine.

- Utility: This motif is common in antifungal agents (e.g., Fenpropimorph analogs) and calcium channel blockers, where the bulky lipophilic tail anchors the molecule in hydrophobic pockets of the receptor.

Stability & Handling

- Oxidation Sensitivity: Like all phenylacetaldehydes, it is prone to autoxidation to 4-tert-butylphenylacetic acid upon air exposure. It should be stored under inert gas (Argon/Nitrogen) at -20°C.
- Polymerization: Acidic impurities can catalyze trimerization. Maintain neutral pH during storage.

Visualization: Reactivity Profile



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Figure 2: Reactivity network demonstrating the primary synthetic utility (amination) and stability risks (oxidation).

Safety Profile & Regulatory Context

While distinct from Lilial, the structural similarity (tert-butylphenyl group) necessitates rigorous safety evaluation, particularly regarding reproductive toxicity.

- Structural Alerts: The p-tert-butylphenyl moiety is a known structural alert for testicular toxicity in certain homologs (e.g., Lilial). However, the metabolic pathway of the acetaldehyde derivative differs (rapid oxidation to the phenylacetic acid).
- GHS Classification:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
 - Precaution: Treat as a potential sensitizer and reprotoxicant until definitive negative data is established. Use full PPE (gloves, goggles, fume hood).

References

- Sigma-Aldrich. (2024). **2-(4-tert-Butylphenyl)acetaldehyde** Product Specification & MSDS.

- PubChem. (2024).[1] Compound Summary: **2-(4-tert-Butylphenyl)acetaldehyde** (CID 595340). National Library of Medicine.
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- The Good Scents Company. (2024). Odor Profile and Synonyms for p-tert-butylphenylacetaldehyde.
- European Chemicals Agency (ECHA). (2022). Substance Information: Lilial (Butylphenyl Methylpropional) - Reference for Structural Analog Toxicity.

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